molecular formula C10H18Br2N4 B1455425 N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide CAS No. 1311314-15-4

N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide

Cat. No. B1455425
M. Wt: 354.08 g/mol
InChI Key: VSOMNNOADTWOHJ-UHFFFAOYSA-N
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Description

N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide is a chemical compound with the CAS Number: 1311314-15-4 . It has a molecular weight of 354.09 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N4.2BrH/c1-14(9-4-7-11-8-5-9)10-3-2-6-12-13-10;;/h2-3,6,9,11H,4-5,7-8H2,1H3;2*1H . This indicates that the compound consists of a piperidine ring attached to a pyridazine ring via a nitrogen atom, and it also contains a methyl group .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Chemical Synthesis and Coordination Chemistry

Research on compounds structurally related to piperidine derivatives has focused on their synthesis and potential as ligands in coordination chemistry. For instance, Marcotrigiano et al. (1979) investigated copper(II) complexes with amine adducts, including piperidine, revealing insights into their electronic, infrared, and magnetic properties, which suggest applications in materials science and catalysis (Marcotrigiano et al., 1979).

Pharmacological Applications

The pharmacological potential of piperidine derivatives is highlighted in the synthesis and evaluation of compounds for their antihistaminic activity and effects on eosinophil infiltration, as studied by Gyoten et al. (2003). This research indicates the therapeutic potential of structurally related compounds in treating allergic conditions and inflammation (Gyoten et al., 2003).

Organic Photocatalysis

The study by Low et al. (1991) on the photocatalytic oxidation of amines, including piperidine, over UV-illuminated TiO2 films contributes to our understanding of environmental remediation and organic synthesis applications. The formation of ammonium and nitrate ions during the process provides insight into the degradation pathways of nitrogen-containing organic compounds (Low et al., 1991).

Catalysis and Material Science

Research on the oxidative transformation of cyclic amines to lactams by ceria-supported nanogold, as explored by Dairo et al. (2016), showcases the application of piperidine derivatives in the synthesis of important chemical feedstocks, with implications for green chemistry and industrial synthesis processes (Dairo et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-methyl-N-piperidin-4-ylpyridazin-3-amine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2BrH/c1-14(9-4-7-11-8-5-9)10-3-2-6-12-13-10;;/h2-3,6,9,11H,4-5,7-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOMNNOADTWOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C2=NN=CC=C2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide

CAS RN

1311314-15-4
Record name N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide
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N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide
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N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide
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N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide
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N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide
Reactant of Route 6
N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide

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